4-Bromo-1,2-thiazole-5-sulfonyl chloride
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Overview
Description
4-Bromo-1,2-thiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C3HBrClNO2S2. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
Thiazole derivatives, which include 4-bromo-1,2-thiazole-5-sulfonyl chloride, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple molecular and cellular effects .
Biochemical Analysis
Cellular Effects
Thiazoles have been found to have diverse biological activities, including antimicrobial, antifungal, and antitumor effects . The specific effects of 4-Bromo-1,2-thiazole-5-sulfonyl chloride on cell function, signaling pathways, gene expression, and cellular metabolism are yet to be explored.
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2-thiazole-5-sulfonyl chloride typically involves the bromination of 1,2-thiazole followed by sulfonylation. The reaction conditions often require the use of bromine and a sulfonyl chloride reagent under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,2-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically occur under mild to moderate temperatures, often in the presence of a base to neutralize the hydrochloric acid byproduct.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide derivative.
Scientific Research Applications
4-Bromo-1,2-thiazole-5-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-Bromo-1,2-thiazole: A simpler derivative without the sulfonyl chloride group.
1,2-Thiazole-5-sulfonyl chloride: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride: Another derivative with a methyl group, which can influence its reactivity and applications.
Uniqueness: 4-Bromo-1,2-thiazole-5-sulfonyl chloride is unique due to the presence of both the bromine atom and the sulfonyl chloride group. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
4-bromo-1,2-thiazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrClNO2S2/c4-2-1-6-9-3(2)10(5,7)8/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASDPSHEOCETRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=C1Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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